HDAC1 Degrader-1

Description

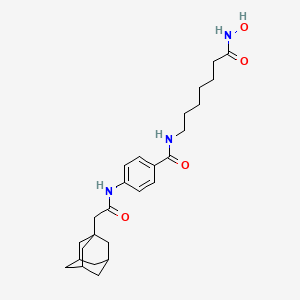

Structure

3D Structure

Properties

Molecular Formula |

C26H37N3O4 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

4-[[2-(1-adamantyl)acetyl]amino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |

InChI |

InChI=1S/C26H37N3O4/c30-23(29-33)5-3-1-2-4-10-27-25(32)21-6-8-22(9-7-21)28-24(31)17-26-14-18-11-19(15-26)13-20(12-18)16-26/h6-9,18-20,33H,1-5,10-17H2,(H,27,32)(H,28,31)(H,29,30) |

InChI Key |

ZNPYRXUPOTYKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of HDAC1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for targeted degradation of Histone Deacetylase 1 (HDAC1). While a compound designated "HDAC1 Degrader-1" is known to reduce HDAC1 levels in multiple myeloma cells, detailed public data on its specific mechanism is limited. To provide a comprehensive and technically robust resource, this document will focus on well-characterized HDAC1 degradation strategies, namely the Proteolysis Targeting Chimera (PROTAC) Jps016 and the degradation tag (dTAG) system. These examples will serve to elucidate the core principles, experimental methodologies, and downstream consequences of induced HDAC1 degradation.

Core Concepts in Targeted HDAC1 Degradation

Targeted protein degradation is an emerging therapeutic modality that offers a distinct advantage over traditional inhibition by eliminating the entire target protein, thereby abrogating both its enzymatic and non-enzymatic functions. This is achieved by co-opting the cell's own ubiquitin-proteasome system.

The PROTAC Approach: Jps016

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Jps016 is a potent PROTAC that selectively targets Class I HDACs, including HDAC1, for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

The dTAG System: A Chemical-Genetic Approach

The dTAG system is a powerful research tool for inducing rapid and specific protein degradation.[3][4][5] It involves genetically tagging the protein of interest (in this case, HDAC1) with a mutant FKBP12F36V protein. A heterobifunctional dTAG molecule, which binds to both FKBP12F36V and an E3 ligase, is then introduced to the cells. This results in the rapid ubiquitination and degradation of the tagged HDAC1 protein. This system allows for the study of the immediate cellular consequences of protein loss with high temporal resolution.

Quantitative Data Summary

The efficacy of HDAC1 degradation can be quantified by several key parameters. The following tables summarize the reported in vitro degradation and inhibitory activities of Jps016 in HCT116 human colon carcinoma cells.

| Degradation Potency (DC50) | |

| Target | HCT116 Cells (nM) |

| HDAC1 | 550 |

| HDAC3 | 530 |

| DC50 is the concentration of the compound that results in 50% degradation of the target protein. |

| Maximum Degradation (Dmax) | |

| Target | HCT116 Cells (%) |

| HDAC1 | 77 |

| HDAC2 | 45 |

| HDAC3 | 66 |

| Dmax represents the maximum percentage of protein degradation achieved. |

| Inhibitory Potency (IC50) | |

| Target | (nM) |

| HDAC1 | 570 |

| HDAC2 | 820 |

| HDAC3 | 380 |

| IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity. |

| Cell Viability (EC50) | |

| Cell Line | HCT116 (µM) |

| Jps016 | 5.2 ± 0.6 |

| EC50 is the concentration of a drug that gives a half-maximal response. |

For the dTAG system, rapid degradation of HDAC1 (in the absence of HDAC2) in mouse embryonic stem cells was observed in less than one hour. This rapid degradation led to a significant increase in histone acetylation within two hours. After 2 hours of HDAC1 degradation, 275 genes were upregulated and 15 were downregulated. By 6 hours, this increased to 1153 genes upregulated and 443 downregulated.

Downstream Signaling and Cellular Consequences

HDAC1 is a critical regulator of chromatin structure and gene expression. Its removal has profound effects on cellular signaling pathways and function.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of degrader activity. Below are protocols for key experiments.

Western Blotting for HDAC Degradation

This protocol outlines the procedure for assessing the degradation of HDAC1 in cells following treatment with a degrader.

Materials:

-

HCT116 cells (or other suitable cell line)

-

HDAC1 degrader (e.g., Jps016)

-

DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-HDAC1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the HDAC1 degrader or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary anti-HDAC1 antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect protein bands using an ECL substrate. Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of HDAC1 degradation on cell cycle distribution.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment plates.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

dTAG-mediated Degradation Protocol

This protocol describes the induction of HDAC1 degradation using the dTAG system in engineered cells.

Materials:

-

Mouse embryonic stem cells engineered to express HDAC1-FKBP12F36V

-

dTAG degrader molecule (e.g., dTAG-13 or dTAGV-1)

-

DMSO (vehicle control)

-

Cell culture medium

Procedure:

-

Cell Culture: Culture the engineered cells under standard conditions.

-

Treatment: Treat the cells with the dTAG degrader molecule at the desired concentration (e.g., 50-100 nM) or an equivalent amount of DMSO as a control.

-

Time Course: Harvest cells at various time points (e.g., 0, 1, 2, 6, 24 hours) for downstream analysis such as Western blotting, RNA-seq, or chromatin immunoprecipitation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

The Dawn of a New Therapeutic Era: A Technical Comparison of HDAC1 Degraders and Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, they play a pivotal role in chromatin compaction and transcriptional repression.[1][2] HDAC1, a member of the Class I HDAC family, is a particularly significant therapeutic target due to its overexpression in numerous cancers and its role in regulating cell cycle progression, proliferation, and apoptosis.[3] For years, the primary strategy for targeting HDACs has been through small molecule inhibitors (HDACi) that block their enzymatic activity. However, a novel and promising therapeutic modality, targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged. This guide provides a detailed technical comparison of these two strategies, focusing on their distinct mechanisms of action, quantitative efficacy, and the experimental methodologies used for their characterization.

Core Mechanisms of Action: Inhibition vs. Degradation

The fundamental difference between HDAC inhibitors and HDAC degraders lies in their mechanism of action. Inhibitors function through an occupancy-driven model, whereas degraders utilize an event-driven , catalytic model.

HDAC Inhibitors: Blocking the Active Site

HDAC inhibitors (HDACi) are small molecules designed to bind to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking the access of substrates.[4] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed, open chromatin structure that facilitates gene transcription.[2] Many HDAC inhibitors also affect the acetylation status of non-histone proteins, such as p53, influencing a wide range of cellular processes. This action is stoichiometric and requires sustained drug concentration to maintain the inhibitory effect.

HDAC1 Degraders: Hijacking the Ubiquitin-Proteasome System

HDAC1 degraders, typically in the form of PROTACs, are heterobifunctional molecules. They consist of a ligand that binds to HDAC1 (the "warhead"), another ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon), and a flexible linker connecting the two. This design allows the degrader to act as a molecular bridge, forming a ternary complex between HDAC1 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate HDAC1, marking it for destruction by the 26S proteasome. Because the PROTAC molecule is released after inducing ubiquitination, a single molecule can catalytically trigger the degradation of multiple target proteins, offering the potential for a more profound and durable effect at lower concentrations.

Quantitative Comparison: Inhibitors vs. Degraders

The differing mechanisms of action necessitate distinct quantitative metrics for evaluation. Inhibitors are typically assessed by their IC50 (half-maximal inhibitory concentration), while degraders are characterized by their DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation).

The following tables summarize data for the well-known HDAC inhibitor Vorinostat and a series of PROTACs derived from the Class I HDAC inhibitor CI-994, directly comparing their inhibitory and degradation potential.

Table 1: In Vitro Inhibitory Activity (IC50)

| Compound | Target | IC50 (nM) | Assay System |

| Vorinostat | HDAC1 | 10 | Cell-free enzymatic assay |

| CI-994 (Inhibitor) | HDAC1-CoREST Complex | 530 ± 90 | Purified enzyme complex assay |

| PROTAC 7 (Degrader) | HDAC1-CoREST Complex | Submicromolar | Purified enzyme complex assay |

| PROTAC 9 (Degrader) | HDAC1-CoREST Complex | Submicromolar | Purified enzyme complex assay |

Table 2: Cellular Degradation Efficacy (DC50 & Dmax) in HCT116 Cells (24h treatment)

| Compound | Target | DC50 (µM) | Dmax (%) |

| PROTAC 7 | HDAC1 | 0.91 ± 0.02 | >75% |

| PROTAC 9 | HDAC1 | 0.55 ± 0.18 | >80% |

| PROTAC 21 | HDAC1 | 3.51 | ~60% |

| PROTAC 22 | HDAC1 | >10 | ~41% |

Data sourced from "Optimization of Class I Histone Deacetylase PROTACs..."

Table 3: Cellular Viability / Cytotoxicity (EC50) in HCT116 Cells (48h treatment)

| Compound | EC50 (µM) |

| CI-994 (Inhibitor) | 8.4 ± 0.8 |

| PROTAC 1 | 4.3 ± 0.5 |

| PROTAC 7 | 7.3 ± 0.5 |

| PROTAC 9 | 5.2 ± 0.6 |

Data sourced from "Optimization of Class I Histone Deacetylase PROTACs..."

These data highlight a key distinction: while the parent inhibitor (CI-994) and its derived PROTACs show comparable enzymatic inhibition, the PROTACs introduce the potent function of degradation. Notably, the most effective degraders (PROTACs 7 and 9) also demonstrate potent cytotoxicity, with EC50 values lower than or comparable to the parent inhibitor, suggesting that the removal of the HDAC1 protein is a highly effective anticancer strategy.

Key Signaling Pathway: HDAC1 and p21 Regulation

HDAC1 plays a critical role in cell cycle control, partly through its regulation of the cyclin-dependent kinase inhibitor p21 (also known as p21/WAF1/CIP1). In proliferating cells, HDAC1 is recruited to the p21 gene promoter, where it deacetylates histones, leading to a condensed chromatin state and transcriptional repression. This keeps p21 levels low, allowing for cell cycle progression.

Both HDAC inhibitors and degraders can disrupt this process. By preventing deacetylation (inhibitors) or removing the HDAC1 protein entirely (degraders), the p21 promoter region becomes hyperacetylated. This leads to an open chromatin structure, allowing for transcriptional activation and increased p21 protein expression. The p21 protein then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, typically at the G1/S checkpoint.

Experimental Protocols

Accurate characterization of HDAC1 modulators requires a suite of robust biochemical and cellular assays. The following sections provide detailed protocols for the key experiments discussed in this guide.

Experimental Workflow Overview

The evaluation of a novel HDAC1 modulator, whether an inhibitor or a degrader, follows a logical progression from initial biochemical characterization to cellular and functional assays.

Protocol 1: In Vitro HDAC1 Enzymatic Activity Assay (Fluorometric)

-

Objective: To determine the IC50 value of a compound against purified HDAC1 enzyme.

-

Principle: A fluorogenic substrate, which is non-fluorescent when acetylated, is deacetylated by HDAC1. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC or AFC). The fluorescence intensity is directly proportional to HDAC1 activity.

-

Materials:

-

Recombinant human HDAC1 (or HDAC1-containing complex like CoREST).

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Test compounds (inhibitor or degrader) dissolved in DMSO.

-

Developer solution (e.g., Assay Buffer containing Trichostatin A and Trypsin).

-

Black 96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer. Final DMSO concentration should be kept constant and low (<1%).

-

In the 96-well plate, add the diluted test compound, recombinant HDAC1 enzyme, and assay buffer. Include wells for positive control (enzyme, no inhibitor) and negative control (no enzyme).

-

Incubate the plate at 37°C for 15-60 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution. The Trichostatin A in the developer will halt all HDAC activity.

-

Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Measure fluorescence intensity using a plate reader (e.g., Ex/Em = 380/500 nm for AFC-based substrates).

-

Calculate percent inhibition relative to the positive control and plot against compound concentration to determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot for HDAC1 Degradation and Histone Acetylation

-

Objective: To determine the DC50 and Dmax of degraders by quantifying HDAC1 protein levels, and to confirm the cellular activity of both inhibitors and degraders by measuring histone acetylation.

-

Principle: Cells are treated with the compound, and cell lysates are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies against HDAC1 and an acetylated histone mark (e.g., Acetyl-Histone H3 Lys56, H3K56ac), followed by a secondary antibody for detection.

-

Materials:

-

Cancer cell line (e.g., HCT116).

-

Cell culture medium and reagents.

-

Test compounds dissolved in DMSO.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer system.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HDAC1, anti-H3K56ac, anti-Total Histone H3, anti-α-tubulin or GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the test compound (or DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HDAC1 at 1:1000, anti-H3K56ac at 1:1000) overnight at 4°C. Also probe separate blots or strip and re-probe for loading controls (e.g., α-tubulin, Total H3).

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensity. Normalize HDAC1 levels to the loading control. Calculate the percentage of remaining HDAC1 relative to the DMSO control for each concentration. Plot the percentage of HDAC1 remaining against compound concentration to determine DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the cytotoxic or cytostatic effect of a compound on a cancer cell line and calculate the EC50 value.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. A luciferase reaction generates a luminescent signal proportional to the ATP concentration.

-

Materials:

-

Cancer cell line (e.g., HCT116).

-

White, opaque-walled 96-well plates suitable for luminescence.

-

Test compounds dissolved in DMSO.

-

CellTiter-Glo® Reagent.

-

Luminometer plate reader.

-

-

Procedure:

-

Seed HCT116 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the diluted compounds. Include wells with vehicle (DMSO) control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control signal. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

-

Conclusion and Future Outlook

Both HDAC inhibitors and degraders have demonstrated significant therapeutic potential, particularly in oncology. The choice between these two modalities depends on the specific therapeutic goal.

-

HDAC Inhibitors offer a well-established approach, effectively modulating the "acetylome" to induce cell cycle arrest and apoptosis. Their action is often rapid but requires continuous drug exposure to maintain efficacy.

-

HDAC1 Degraders represent a paradigm shift from occupancy-driven inhibition to event-driven elimination. By removing the entire HDAC1 protein, they can abrogate both its catalytic and non-catalytic scaffolding functions. This catalytic mechanism may lead to a more profound and durable biological response at lower drug concentrations, potentially reducing off-target effects and overcoming mechanisms of resistance to traditional inhibitors.

The data increasingly suggest that for targets like HDAC1, degradation can be a more potent strategy than inhibition, leading to greater changes in gene expression and more robust induction of apoptosis. As research progresses, the development of more isoform-selective degraders and a deeper understanding of the complex interplay between HDACs, E3 ligases, and the cellular degradation machinery will undoubtedly pave the way for a new generation of highly effective and precisely targeted epigenetic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted Degradation of Class 1 HDACs With PROTACs is Highly Effective at Inducing DLBCL Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Histone Deacetylase 1 (HDAC1) in Cancer Cell Proliferation: A Technical Guide

Introduction to HDAC1 and its Role in Cancer

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs play a pivotal role in chromatin compaction and transcriptional repression. Among the various HDACs, HDAC1, a member of the class I family, has emerged as a key player in the proliferation of cancer cells. Its overexpression has been documented in a variety of malignancies, including gastric, prostate, and colon cancers, where it is often associated with poor prognosis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which HDAC1 drives cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Core Mechanism of HDAC1 in Regulating Gene Expression

The primary function of HDAC1 is to remove acetyl groups from histones, leading to a more condensed chromatin structure that limits the access of transcriptional machinery to DNA. This enzymatic activity is central to its role in repressing the expression of genes that inhibit cell proliferation, such as tumor suppressor genes.[2] HDAC1 does not act alone but is a component of several large multiprotein complexes, including the Sin3, NuRD, and CoREST complexes, which are recruited to specific gene promoters by transcription factors.[1]

HDAC1's Role in Cell Cycle Progression

HDAC1 is a critical regulator of cell cycle progression, primarily by controlling the G1/S and G2/M transitions. Its activity ensures the timely repression of genes that would otherwise halt the cell cycle.

Interaction with the Rb-E2F Pathway

The Retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S transition by binding to and inhibiting the E2F family of transcription factors. E2F transcription factors are essential for the expression of genes required for S-phase entry and DNA replication. HDAC1 is recruited to E2F-responsive promoters by Rb, where it deacetylates histones, leading to chromatin condensation and transcriptional repression of E2F target genes.[3] This repression is crucial for preventing uncontrolled cell proliferation. In proliferating cells, HDAC1 is stably bound to E2F target promoters during early G1 and is released at the G1/S transition, which correlates with increased histone acetylation and gene activation.

Regulation of Cyclin-Dependent Kinase Inhibitors (p21 and p27)

HDAC1 plays a significant role in repressing the expression of cyclin-dependent kinase (CDK) inhibitors, particularly p21WAF1/CIP1 and p27Kip1. These proteins are critical for halting the cell cycle in response to various stress signals. HDAC1 is recruited to the promoters of the CDKN1A (p21) and CDKN1B (p27) genes, where it removes acetyl groups from histones, leading to their transcriptional silencing. The knockdown of HDAC1 results in the upregulation of p21 and p27, leading to cell cycle arrest.

HDAC1's Role in Apoptosis

In addition to promoting cell cycle progression, HDAC1 contributes to cancer cell survival by inhibiting apoptosis, or programmed cell death.

Interaction with p53

The tumor suppressor protein p53 is a critical regulator of apoptosis. In response to cellular stress, p53 is activated and induces the expression of pro-apoptotic genes. The activity of p53 is regulated by post-translational modifications, including acetylation. HDAC1 can directly interact with and deacetylate p53, thereby inhibiting its transcriptional activity and suppressing the apoptotic response. This deacetylation of p53 is a key mechanism by which HDAC1 promotes the survival of cancer cells.

Quantitative Data on the Effects of HDAC1 Inhibition/Knockdown

The following tables summarize quantitative data from various studies on the impact of HDAC1 inhibition or knockdown on cancer cell proliferation, cell cycle distribution, and apoptosis.

Table 1: Effects of HDAC1 Knockdown on Cancer Cell Proliferation

| Cell Line | Method | Effect on Proliferation | Reference |

| U251 Glioma | HDAC1-shRNA | 26.3% decrease at 48h; 36.3% decrease at 72h | |

| T98G Glioma | HDAC1-shRNA | 21.3% decrease at 48h; 33.5% decrease at 72h | |

| TE-1 Esophageal Carcinoma | siRNA-HDAC1 | Significant decrease in cell viability at 72h and 96h | |

| CAL27-CisR Head and Neck Cancer | siRNA-HDAC1/2 | Significant decrease in cell proliferation |

Table 2: Effects of HDAC1 Inhibition on Cancer Cell Cycle Distribution

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| A2780 Ovarian Cancer | Z31216525 (HDACi) | Increase in G1 phase: 6.83% (12h), 9.11% (24h), 14.16% (36h), 9.95% (48h) | |

| Skov3 Ovarian Cancer | Z31216525 (HDACi) | Increase in G1 phase: 6.97% (12h), 8.13% (24h), 9.86% (36h), 14.09% (48h) | |

| HepG2 Hepatocellular Carcinoma | HDAC1/2 siRNA | Significant increase in G1 phase and decrease in S-M phase | |

| Detroit 562 Head and Neck Cancer | Trichostatin A (TSA) | Marked increase in the proportion of cells in the G2/M phase |

Table 3: Effects of HDAC1 Knockdown/Inhibition on Apoptosis in Cancer Cells

| Cell Line | Treatment/Method | Effect on Apoptosis | Reference |

| SW579 Thyroid Cancer | HDAC1/2 Knockout | 101% and 115% increase in dead/live cell ratio | |

| HCT116 Colon Carcinoma | PROTAC (HDAC1/2 degrader) | Significant induction of apoptosis | |

| HeLa Cells | Butyrate and SAHA (HDACi) | Potent activation of caspase-3 | |

| U251 and T98G Glioma | HDAC1 knockdown | Significant induction of apoptosis |

Table 4: In Vivo Effects of HDAC1 Inhibition on Tumor Growth

| Cancer Model | Treatment | Effect on Tumor Growth | Reference |

| EL4 and A20 Lymphoma Xenografts | Compound 23 (PI3K/HDAC inhibitor) | Tumor weight inhibition of 27.8% (3.75 mg/kg), 42.9% (7.5 mg/kg), and 78.1% (15 mg/kg) | |

| Hdac1/2 conditional knockout cells injected into nude mice | Cre-expressing virus (to induce knockout) | Significant inhibition of tumor growth | |

| B16F10 Melanoma Syngeneic Model | Low-dose Trichostatin A (TSA) | Significant tumor growth inhibition | |

| Ovarian Carcinoma Xenografts | ST3595 (HDACi) in combination with paclitaxel | Synergistic antitumor effects |

Key Signaling Pathways Involving HDAC1 in Cancer Cell Proliferation

The following diagrams illustrate the central signaling pathways regulated by HDAC1 that contribute to cancer cell proliferation.

References

- 1. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Epigenetic Control: A Technical Guide to the Discovery and Synthesis of HDAC1 PROTACs

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, offering the potential to address diseases previously considered undruggable. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their application to epigenetic targets like Histone Deacetylase 1 (HDAC1) is opening new avenues in cancer therapy and beyond. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of HDAC1 PROTACs, equipping researchers with the knowledge to navigate this exciting field.

Introduction: Targeting HDAC1 with Precision

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] HDAC1, a member of the class I HDAC family, is frequently overexpressed in various cancers and is integral to several multiprotein corepressor complexes that silence tumor suppressor genes.[1][3] While traditional HDAC inhibitors have shown clinical utility, their lack of specificity can lead to off-target effects. PROTACs offer a paradigm shift, mediating the degradation of specific HDAC isoforms rather than just inhibiting their enzymatic activity.[4]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), in this case, HDAC1; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to HDAC1, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism allows for substoichiometric catalysis, where a single PROTAC molecule can induce the degradation of multiple target proteins.

The Architecture of an HDAC1 PROTAC: Design and Synthesis

The rational design of a potent and selective HDAC1 PROTAC requires careful consideration of its three constituent parts.

The Warhead: Engaging HDAC1

The journey of an HDAC1 PROTAC begins with a ligand that can effectively bind to the target protein. For class I HDACs, benzamide-based inhibitors, such as CI-994 and Entinostat, have proven to be effective starting points for PROTAC design. These molecules typically chelate the zinc ion within the enzyme's active site.

The E3 Ligase Ligand: Hijacking the Cellular Machinery

The choice of E3 ligase is crucial for degradation efficacy. The most commonly recruited E3 ligases in PROTAC development are von Hippel-Lindau (VHL) and Cereblon (CRBN). Small molecule ligands for these E3 ligases, such as hydroxyproline derivatives for VHL and thalidomide analogues (e.g., pomalidomide) for CRBN, are well-characterized and readily incorporated into PROTAC synthesis.

The Linker: The Critical Bridge

The linker is not merely a passive spacer but plays a critical role in determining the potency and selectivity of the PROTAC. Its length, composition, and attachment points to the warhead and E3 ligase ligand dictate the geometry of the ternary complex (HDAC1-PROTAC-E3 ligase) and, consequently, the efficiency of ubiquitination. Studies have shown that for benzamide-based HDAC1 PROTACs, alkyl and polyethylene glycol (PEG) linkers of varying lengths are commonly employed. Optimization of the linker is an empirical process, often requiring the synthesis and evaluation of a library of PROTACs with different linker architectures. For instance, research has indicated that longer linkers (≥12 atoms) can be more effective for cell-permeable HDAC1/2/3 degraders.

Quantitative Analysis of HDAC1 PROTACs

The efficacy of newly synthesized HDAC1 PROTACs is evaluated through a series of quantitative cellular and biochemical assays. The following tables summarize key data for representative benzamide-based HDAC1/2/3 PROTACs.

| Compound | Target(s) | DC50 (µM) in HCT116 cells (24h) | Dmax (%) in HCT116 cells (24h) | E3 Ligase Ligand | Reference |

| 7 (JPS014) | HDAC1 | 0.91 ± 0.02 | >50 | VHL | |

| HDAC3 | 0.64 ± 0.03 | >50 | |||

| 9 (JPS016) | HDAC1 | 0.55 ± 0.18 | >50 | VHL | |

| HDAC3 | 0.53 ± 0.13 | >50 | |||

| 21 (JPS035) | HDAC1 | >1 | <50 | VHL | |

| HDAC3 | >1 | >50 | |||

| 22 (JPS036) | HDAC1 | >1 | 41 | VHL | |

| HDAC3 | 0.44 ± 0.03 | 77 | |||

| JPS004 | HDAC1/2/3 | Not specified | ~85 (HDAC1) | VHL | |

| CRBN-based PROTAC | HDAC1/2 | Not specified | ~62 (HDAC1) | CRBN |

| Compound | IC50 (µM) | EC50 (µM) in HCT116 cells (48h) | Reference |

| 7 (JPS014) | HDAC1-CoREST-LSD1: Not specified | 7.3 ± 0.5 | |

| 9 (JPS016) | HDAC1-CoREST-LSD1: Not specified | 5.2 ± 0.6 | |

| 21 (JPS035) | HDAC1-CoREST-LSD1: Not specified | >10 | |

| 22 (JPS036) | HDAC1-CoREST-LSD1: Not specified | >10 | |

| CI-994 | HDAC1: 0.41, HDAC3: 0.75 | 8.4 ± 0.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of HDAC1 PROTACs. The following sections outline representative methodologies for key experiments.

General Synthesis of a Benzamide-Based VHL-Recruiting HDAC1 PROTAC

This protocol describes a common synthetic route involving the coupling of an HDAC inhibitor, a linker, and a VHL ligand.

Caption: General synthetic workflow for HDAC1 PROTACs.

Detailed Steps:

-

Amide Coupling of HDACi and Linker: To a solution of the amine-functionalized benzamide HDAC inhibitor in dimethylformamide (DMF), add the carboxylic acid linker intermediate, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents. Purify the resulting intermediate by flash column chromatography.

-

Deprotection (if applicable): If the linker contains a protecting group (e.g., a Boc group on an amine), deprotect under standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Amide Coupling of Linker-HDACi Intermediate and VHL Ligand: To the deprotected linker-HDACi intermediate in DMF, add the amine-functionalized VHL ligand, HATU, and DIPEA. Stir at room temperature until completion.

-

Final Purification: Purify the final PROTAC compound using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the desired product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Western Blotting for HDAC1 Degradation

This method is used to determine the dose-response degradation of HDAC1 in cells treated with PROTACs.

Caption: Workflow for quantitative Western blotting.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 human colon cancer cells) and allow them to adhere overnight. Treat the cells with a serial dilution of the HDAC1 PROTAC or DMSO as a vehicle control for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then probe with primary antibodies against HDAC1 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with fluorescently labeled secondary antibodies (e.g., IRDye).

-

Imaging and Analysis: Visualize the protein bands using an imaging system like the LI-COR Odyssey. Quantify the band intensities and normalize the HDAC1 signal to the loading control. Plot the normalized values against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of HDAC1 degradation on cell viability.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of the PROTAC for a specified period (e.g., 48 or 72 hours).

-

Assay Procedure: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot against the compound concentration to determine the EC50 value (concentration that causes a 50% reduction in cell viability).

Signaling Pathways and Cellular Consequences of HDAC1 Degradation

The degradation of HDAC1 has profound effects on cellular signaling, primarily impacting cell cycle progression and apoptosis.

Caption: Signaling pathways affected by HDAC1 degradation.

HDAC1 degradation leads to an increase in histone acetylation, which in turn alters the expression of critical genes involved in cell cycle control and apoptosis. For example, the upregulation of the cyclin-dependent kinase inhibitor p21 can lead to cell cycle arrest. Furthermore, the activation of tumor suppressors like p53 and the modulation of the Bcl-2 family of proteins can trigger the intrinsic apoptotic pathway. Studies have shown that more potent HDAC1/2 degraders correlate with enhanced apoptosis in cancer cells.

Conclusion and Future Directions

The development of HDAC1 PROTACs represents a significant advancement in epigenetic drug discovery. By leveraging the cell's own protein disposal system, these molecules offer a highly specific and potent mechanism for targeting a key driver of oncogenesis. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel HDAC1 degraders.

Future research will likely focus on developing isoform-selective HDAC PROTACs, exploring new E3 ligase ligands to expand the scope of targeted protein degradation, and further elucidating the complex downstream effects of HDAC1 removal. As our understanding of the nuanced roles of individual HDACs grows, so too will the potential for PROTACs to deliver precisely targeted epigenetic therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 3. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

E3 Ligase Recruitment by HDAC1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recruitment of E3 ligases by exemplary HDAC1-targeting degraders. It is designed for professionals in drug discovery and chemical biology, offering detailed insights into the mechanisms of action, quantitative performance data, and key experimental protocols for the characterization of these compounds. The focus is on heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which function by inducing proximity between an E3 ubiquitin ligase and the target protein, HDAC1, leading to its ubiquitination and subsequent proteasomal degradation.

Core Concept: Induced Proximity and Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that block a protein's function, degraders eliminate the target protein from the cell. The most prominent strategy involves PROTACs. These are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), in this case, HDAC1; a ligand for an E3 ubiquitin ligase; and a chemical linker that connects the two. By binding simultaneously to HDAC1 and an E3 ligase, the degrader forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of HDAC1. This polyubiquitination marks HDAC1 for recognition and degradation by the 26S proteasome.

This guide will explore several examples of HDAC1 degraders that leverage different E3 ligases, including Cereblon (CRBN), von Hippel-Lindau (VHL), and Fem-1 homolog B (FEM1B).

Quantitative Data of Exemplary HDAC1 Degraders

The efficacy of HDAC1 degraders is commonly quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize the performance of several notable HDAC1 degraders from published studies.

Table 1: VHL-Recruiting HDAC1 Degrader Performance

| Compound ID | E3 Ligase Recruited | Target(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| JPS016 (9) | VHL | HDAC1, HDAC3 | 550 (HDAC1), 530 (HDAC3) | 77 (HDAC1), 66 (HDAC3) | HCT116 |

| JPS014 (7) | VHL | HDAC1, HDAC3 | 910 (HDAC1), 640 (HDAC3) | >50 | HCT116 |

Data sourced from studies in HCT116 cells after 24-hour treatment.[1][2]

Table 2: FEM1B-Recruiting HDAC1 Degrader Performance

| Compound ID | E3 Ligase Recruited | Target(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| FF2049 (1g) | FEM1B | HDAC1 | 257 | 85 | MM.1S |

Data sourced from studies in MM.1S multiple myeloma cells.[3][4]

Table 3: CRBN-Recruiting HDAC Degrader Performance

| Compound ID | E3 Ligase Recruited | Target(s) | Notes | Cell Line |

| Compound 21a | CRBN | HDACs | Showed acceptable degradative activity. Specific DC₅₀/Dₘₐₓ for HDAC1 not detailed but effective in MM.1S cells. | MM.1S |

Compound 21a was noted for its degradative activity, though precise HDAC1-specific quantification was not provided in the cited source.[5]

Signaling Pathways and Mechanisms of Action

The mechanism of action for these degraders involves the formation of a ternary complex. Below are diagrams generated using Graphviz to illustrate this process for different E3 ligases.

Detailed Experimental Protocols

Accurate characterization of HDAC1 degraders requires robust experimental methods. The following are detailed protocols for key assays.

Western Blotting for HDAC1 Degradation Quantification

This protocol is used to determine the extent of HDAC1 degradation in cells following treatment with a degrader compound.

Materials:

-

HCT116 or MM.1S cells

-

HDAC1 degrader compound (e.g., JPS016) and DMSO (vehicle control)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-HDAC1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

PVDF membranes

-

5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates. Allow them to adhere overnight. Treat cells with serial dilutions of the degrader compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunodetection:

-

Block the membrane with 5% milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HDAC1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with an anti-β-actin antibody as a loading control.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the HDAC1 band intensity to the β-actin band intensity to determine the relative protein levels and calculate DC₅₀ and Dₘₐₓ values.

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Opaque-walled 96-well plates

-

HDAC1 degrader compound and DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer or plate reader with luminescence detection

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in an opaque-walled 96-well plate. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the degrader compound. Add 10 µL of the diluted compound or DMSO to the respective wells.

-

Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Measurement and Analysis:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ or IC₅₀ values using appropriate software (e.g., GraphPad Prism).

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to demonstrate the formation of the HDAC1-Degrader-E3 Ligase ternary complex within cells.

Materials:

-

Transfected HEK293T cells expressing tagged proteins (e.g., Flag-HDAC1 and HA-VHL)

-

Degrader compound and DMSO

-

RIPA lysis buffer with protease inhibitors

-

Anti-Flag and Anti-HA antibodies, and control IgG

-

Protein A/G magnetic beads

-

Elution buffer (e.g., Flag peptide solution)

Procedure:

-

Cell Culture and Treatment: Culture and transfect cells with plasmids for tagged proteins. Treat the cells with the degrader compound or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex.

-

Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

-

First Immunoprecipitation:

-

Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down Flag-HDAC1 and any associated proteins.

-

Wash the beads to remove non-specific binders.

-

-

Elution: Elute the protein complexes from the beads using a competitive Flag peptide solution.

-

Second Immunoprecipitation:

-

Incubate the eluate from the first IP with anti-HA antibody-conjugated beads to pull down HA-VHL.

-

-

Western Blot Analysis: Elute the proteins from the second IP and analyze by Western blotting using antibodies against Flag (for HDAC1) and HA (for VHL) to confirm the presence of both proteins in the final immunoprecipitate, which indicates the formation of the ternary complex.

Conclusion

The targeted degradation of HDAC1 through the recruitment of E3 ligases represents a promising avenue for therapeutic development. The efficacy of these degraders is highly dependent on the specific E3 ligase recruited, the chemistry of the linker, and the affinity of the ligands for both HDAC1 and the E3 ligase. The experimental protocols and data presented in this guide provide a foundational framework for the characterization and advancement of novel HDAC1 degraders. As the field of targeted protein degradation continues to evolve, the exploration of new E3 ligases and the refinement of degrader design will be critical for developing more potent and selective therapeutics.

References

- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Functions of HDAC1 in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 1 (HDAC1) is a critical epigenetic regulator, traditionally recognized for its enzymatic role in removing acetyl groups from histone and non-histone proteins, leading to transcriptional repression. However, a growing body of evidence reveals that HDAC1 possesses crucial non-enzymatic functions that are independent of its catalytic activity. This guide delves into the core non-enzymatic roles of HDAC1, focusing on its function as a molecular scaffold essential for the assembly, stability, and recruitment of large multi-protein corepressor complexes. By acting as a central organizing platform, HDAC1 facilitates the coordinated action of various chromatin-modifying enzymes, thereby playing a pivotal role in chromatin remodeling, gene regulation, and the DNA damage response. Understanding these non-catalytic functions is paramount for developing next-generation therapeutics that can modulate HDAC1's scaffolding activities for targeted cancer therapy and treatment of other diseases.

Introduction: Beyond Deacetylation

Histone deacetylases (HDACs) are key enzymes that regulate gene expression by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins.[1][2] Class I HDACs, including HDAC1 and HDAC2, are almost exclusively found in the nucleus as components of stable, multi-protein corepressor complexes.[3][4][5] While their deacetylase activity is fundamental to inducing a compact chromatin structure (heterochromatin) and repressing transcription, this represents only one facet of their function.

The non-enzymatic activities of HDAC1 are centered on its ability to act as a structural scaffold. This function is indispensable for the formation and functional integrity of several major corepressor complexes, including the Sin3A, NuRD (Nucleosome Remodeling and Deacetylase), and CoREST (Corepressor for RE1-Silencing Transcription factor) complexes. Within these assemblies, HDAC1 serves as a bridge, physically linking different subunits and enabling the recruitment of other enzymatic activities, such as ATP-dependent chromatin remodeling and histone demethylation, to specific genomic loci.

The Scaffolding Paradigm: HDAC1 in Corepressor Complexes

The non-enzymatic role of HDAC1 is best exemplified by its integration into large macromolecular machines that regulate chromatin. Isolated HDAC1 is largely unstable and unable to deacetylate chromatin effectively; its function is dependent on its incorporation into these complexes.

The NuRD (Nucleosome Remodeling and Deacetylase) Complex

The NuRD complex uniquely couples histone deacetylation with ATP-dependent chromatin remodeling. HDAC1 is a core component, where it is recruited by scaffold proteins like MTA1 (Metastasis-associated protein 1). The MTA1 protein acts as a scaffold to hold the complex together, while another component, RBBP4, helps the complex interact with nucleosomes. Structural studies reveal that the ELM2 and SANT domains of MTA1 are crucial for recruiting HDAC1. In this context, HDAC1's primary role is structural, stabilizing the assembly that brings the Mi-2 ATPase/helicase activity to the chromatin, which then remodels nucleosomes. While its catalytic activity is present, the physical presence of HDAC1 is a prerequisite for the complex's formation and function.

The Sin3A Complex

The Sin3A complex is another major corepressor machinery where HDAC1 and its close homolog HDAC2 are central components. The Sin3A protein itself acts as the primary scaffold, containing multiple protein-protein interaction domains. HDAC1/2 are recruited via the HDAC Interaction Domain (HID) of Sin3A. This interaction is critical for repression mediated by a host of DNA-binding transcription factors that recruit the Sin3A complex. Studies have shown that the HDAC1-Sin3 complex is a primary mediator of transcription suppression.

The CoREST Complex

The CoREST complex is unique as it contains both HDAC1/2 and the histone demethylase LSD1. These dual enzymatic activities are held together by the CoREST1 scaffold protein. This complex is targeted to neuronal genes and is essential for developmental regulation. The interaction between HDAC1 and the SANT2 domain of CoREST1 is not only structural but may also regulate LSD1's demethylase activity, showcasing a non-enzymatic modulatory role.

Visualizing HDAC1's Scaffolding Role

The following diagrams illustrate the architectural function of HDAC1 within its key complexes and a typical workflow to investigate these non-enzymatic interactions.

Non-Enzymatic Role in DNA Damage Response (DDR)

Beyond transcriptional regulation, HDAC1's scaffolding function is critical for the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), HDAC1 and HDAC2 are rapidly recruited to the damage sites. This recruitment is essential for promoting DSB repair, particularly through the non-homologous end-joining (NHEJ) pathway. While local deacetylation of histones like H3K56 is part of the mechanism, the structural role of HDAC1 in assembling repair complexes is equally important. It helps create a chromatin environment conducive to repair and facilitates the recruitment of other DDR factors. Loss of HDAC1/2 leads to hypersensitivity to DNA-damaging agents, highlighting that its presence, not just its activity, is vital for genome stability.

Quantitative Data on HDAC1-Containing Complexes

The stability and function of corepressor complexes rely on the specific stoichiometry and interaction affinities of their components. While precise in-vivo binding constants are challenging to determine, biochemical studies provide valuable quantitative insights.

| Complex | Core Components Interacting with HDAC1 | Stoichiometry/Interaction Notes | Biological Function |

| NuRD | MTA1, RBBP4 | MTA1 dimerizes and recruits two HDAC1 molecules via its ELM2-SANT domain. | Transcriptional repression, DNA damage repair, cell differentiation. |

| Sin3A | Sin3A (scaffold), RBBP4/7, SDS3 | HDAC1/2 binds to the HDAC Interaction Domain (HID) of Sin3A. | Transcriptional repression, cell cycle regulation, development. |

| CoREST | CoREST1 (scaffold) | CoREST1 holds HDAC1 and LSD1 together, enabling coordinated deacetylation and demethylation. | Repression of neuronal genes, developmental regulation. |

Experimental Protocols for Studying Non-Enzymatic Functions

Investigating the scaffolding functions of HDAC1 requires methods that can distinguish structural roles from catalytic activity. This often involves the use of catalytically inactive mutants of HDAC1.

Co-Immunoprecipitation (Co-IP) with a Catalytically Dead HDAC1 Mutant

This protocol aims to identify proteins that interact with HDAC1 based on its structural properties, independent of its deacetylase activity.

Objective: To pull down HDAC1-containing complexes using an antibody against a tagged, catalytically inactive HDAC1 and identify its binding partners.

Methodology:

-

Cell Culture and Transfection:

-

Culture human cells (e.g., HeLa or HCT116) to 70-80% confluency.

-

Transfect cells with a plasmid expressing FLAG-tagged, catalytically inactive HDAC1 (e.g., H141A mutant). Use a mock or empty vector transfection as a negative control.

-

Allow expression for 24-48 hours.

-

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C on a rotator. Use a corresponding IgG isotype as a negative control.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with IP Lysis Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting with antibodies against known complex subunits (e.g., MTA1, Sin3A) to confirm interactions.

-

For discovery of novel partners, perform on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol is used to map the genome-wide locations where HDAC1 is recruited, which is a function of its protein-protein interactions rather than its enzymatic activity.

Objective: To identify the genomic loci occupied by HDAC1.

Methodology:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an anti-HDAC1 antibody. A non-specific IgG antibody should be used as a control.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific chromatin.

-

Elute the chromatin from the beads.

-

-

Decross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the data to identify genomic regions enriched for HDAC1 binding.

-

Implications for Drug Development

The scaffolding function of HDAC1 presents a novel angle for therapeutic intervention. Traditional HDAC inhibitors (HDACi) target the catalytic pocket and are often pan-inhibitors, leading to broad effects and potential toxicity. Targeting the non-enzymatic functions could offer greater specificity.

-

Protein-Protein Interaction (PPI) Inhibitors: Developing small molecules or peptides that disrupt the interaction between HDAC1 and key scaffolding partners (e.g., MTA1, Sin3A) could destabilize specific corepressor complexes. This would be a more targeted approach than inhibiting all HDAC1 activity.

-

Targeted Degradation (PROTACs): A proteolysis-targeting chimera (PROTAC) could be designed to specifically bind to HDAC1 and recruit an E3 ubiquitin ligase, leading to the degradation of the entire HDAC1 protein. This would eliminate both its enzymatic and non-enzymatic functions, which may be more effective in certain cancers that rely on the structural integrity of these complexes.

Conclusion

HDAC1 is a multifunctional protein whose importance extends far beyond its catalytic domain. Its non-enzymatic role as a central scaffold is fundamental to the assembly, stability, and function of major chromatin-modifying complexes. This structural integrity is essential for gene regulation, the maintenance of genomic stability, and cellular homeostasis. A comprehensive understanding of these non-catalytic functions is critical for the scientific community and is opening new avenues for the development of highly specific and potent anticancer therapies that can modulate the architectural roles of HDAC1 in the nucleus.

References

- 1. mdpi.com [mdpi.com]

- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods [mdpi.com]

- 3. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation | PLOS Genetics [journals.plos.org]

The Ubiquitin-Proteasome System's Crucial Role in HDAC1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms governing the degradation of Histone Deacetylase 1 (HDAC1) via the ubiquitin-proteasome system (UPS). A thorough understanding of this process is paramount for developing novel therapeutic strategies targeting epigenetic dysregulation in various diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of the key E3 ubiquitin ligases, signaling pathways, and regulatory proteins involved in HDAC1 turnover, supplemented with detailed experimental protocols and quantitative data.

Introduction to HDAC1 and the Ubiquitin-Proteasome System

Histone Deacetylase 1 (HDAC1) is a critical epigenetic modifier that removes acetyl groups from histone and non-histone proteins, leading to transcriptional repression and regulation of various cellular processes such as cell cycle progression, DNA repair, and apoptosis.[1][2][3] The cellular levels of HDAC1 are tightly controlled, and its degradation is primarily mediated by the ubiquitin-proteasome system (UPS). The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. This process is crucial for maintaining cellular homeostasis and protein quality control.[4]

Key E3 Ubiquitin Ligases Targeting HDAC1

The specificity of ubiquitination is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins. Several E3 ligases have been identified to mediate the ubiquitination and subsequent degradation of HDAC1.

Mdm2: A Regulator in Vascular Calcification and Beyond

The E3 ubiquitin ligase Mouse double minute 2 homolog (Mdm2) plays a significant role in the degradation of HDAC1, particularly in the context of vascular calcification.[5] Under conditions that induce calcification, Mdm2 expression is upregulated, leading to the polyubiquitination of HDAC1 at lysine 74 and its subsequent proteasomal degradation. This reduction in HDAC1 levels results in the de-repression of osteogenic genes, contributing to the calcification process. The interaction between Mdm2 and HDAC1 has also been implicated in the regulation of p53, where Mdm2 recruits HDAC1 to deacetylate p53, making it available for ubiquitination and degradation.

Chfr: A Link to Tumor Metastasis and Cell Cycle Control

Checkpoint with forkhead and ring finger domains (Chfr) is another key E3 ubiquitin ligase that targets HDAC1 for degradation. Chfr directly binds to HDAC1 and induces its polyubiquitination, leading to its downregulation. The silencing of Chfr in some cancers leads to the stabilization of HDAC1, which in turn represses the expression of tumor and metastasis suppressors like p21CIP1/WAF1, KAI1, and E-cadherin. This contributes to cell cycle progression and increased invasiveness of cancer cells.

Regulation of HDAC1 Stability

The stability of HDAC1 is not only controlled by E3 ligases but also by other regulatory proteins that can either promote or inhibit its ubiquitination.

ABIN1: A Protector Against Degradation

A20 binding and inhibitor of NF-κB (ABIN1) has been identified as a protein that protects HDAC1 from degradation. ABIN1 directly interacts with HDAC1 and downregulates its ubiquitination, thereby stabilizing the protein and inhibiting both proteasomal and lysosomal degradation pathways. This protective role of ABIN1 has implications for immune regulation and tumor progression. The ubiquitin-binding domain of ABIN1 is critical for its function in regulating cell death and inflammation.

Quantitative Analysis of HDAC1 Degradation

Quantifying the rate of HDAC1 degradation is crucial for understanding its regulation. The dTAG system, which allows for rapid and specific protein degradation, has been instrumental in studying the immediate cellular consequences of HDAC1 loss.

| Time Point | Upregulated Genes | Downregulated Genes | Reference |

| 2 hours | 275 | 15 | |

| 6 hours | 1153 | 443 | |

| 24 hours | 1146 | 967 |

Table 1: Number of differentially expressed genes in mouse embryonic stem cells following rapid HDAC1 degradation using the dTAG system.

| Histone Mark | Log2 Fold Change (2h) | Log2 Fold Change (6h) | Reference |

| H2BK5ac | 1.8 | 2.5 | |

| H2BK11ac | 1.7 | 2.4 | |

| H3K27ac | 1.2 | 1.9 |

Table 2: Changes in histone acetylation upon rapid HDAC1 degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is essential for a clear understanding of HDAC1 degradation.

Caption: Mdm2-mediated HDAC1 degradation in vascular calcification.

Caption: Role of Chfr in HDAC1 degradation and tumor metastasis.

Caption: Workflow for investigating HDAC1 ubiquitination and degradation.

Detailed Experimental Protocols

Cycloheximide (CHX) Chase Assay for Protein Half-life Determination

This protocol is used to determine the half-life of a protein by inhibiting protein synthesis and observing its degradation over time.

Materials:

-

Cultured cells expressing the protein of interest.

-

Complete cell culture medium.

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the protein of interest (e.g., anti-HDAC1) and a loading control (e.g., anti-β-actin).

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence detection reagents.

Procedure:

-

Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Treat cells with CHX at a final concentration of 50-100 µg/mL. For a time course, treat separate plates of cells for varying durations (e.g., 0, 2, 4, 6, 8 hours).

-

At each time point, harvest the cells by washing with ice-cold PBS and then lysing with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against the protein of interest and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control for each time point.

-

Plot the relative protein levels against time to determine the protein's half-life.

In Vivo Ubiquitination Assay

This assay is designed to detect the ubiquitination of a target protein within cells.

Materials:

-

HEK293T cells (or other suitable cell line).

-

Expression plasmids for the target protein (e.g., HA-HDAC1), a potential E3 ligase (e.g., Flag-Mdm2), and His-tagged ubiquitin.

-

Transfection reagent.

-

Cell lysis buffer (denaturing buffer: 8 M urea, 0.1 M Na2HPO4/NaH2PO4, 0.01 M Tris-HCl, pH 8.0).

-

Wash buffer (denaturing buffer with pH 6.3).

-

Elution buffer (denaturing buffer with pH 4.5).

-

Ni-NTA agarose beads.

-

Proteasome inhibitor (e.g., MG132).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the tag on the target protein (e.g., anti-HA).

Procedure:

-

Co-transfect cells with plasmids encoding the tagged target protein, the E3 ligase, and His-ubiquitin.

-

24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

Harvest and lyse the cells in denaturing lysis buffer.

-

Incubate the cleared cell lysates with Ni-NTA agarose beads for 2-4 hours at room temperature with rotation to pull down His-tagged ubiquitinated proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins with elution buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the tag on the target protein (e.g., anti-HA) to detect the high-molecular-weight smear characteristic of polyubiquitination.

Immunoprecipitation (IP) for Protein-Protein Interaction

This protocol is used to isolate a specific protein and its binding partners from a cell lysate.

Materials:

-

Cultured cells.

-

Ice-cold PBS.

-

IP lysis buffer (non-denaturing, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.

-

Primary antibody for immunoprecipitation (e.g., anti-HDAC1 or anti-Flag for tagged E3 ligase).

-

Isotype control IgG.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., IP lysis buffer).

-

Elution buffer (e.g., Laemmli sample buffer or low pH glycine buffer).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for Western blotting to detect the immunoprecipitated protein and its potential binding partners.

Procedure:

-

Lyse cells in ice-cold IP lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer or by using a low pH elution buffer.

-

Analyze the eluates by Western blotting using antibodies against the protein of interest and its suspected interacting partners.

Conclusion

The degradation of HDAC1 through the ubiquitin-proteasome system is a tightly regulated process with profound implications for cellular function and disease. The E3 ligases Mdm2 and Chfr have emerged as key players in targeting HDAC1 for degradation, while proteins like ABIN1 act as stabilizers. A detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of targeted therapies that can modulate HDAC1 stability for therapeutic benefit. The continued exploration of the HDAC1 degradome will undoubtedly uncover new regulatory mechanisms and potential drug targets.

References

- 1. HDAC1 dysregulation induces aberrant cell cycle and DNA damage in progress of TDP‐43 proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EGFR phosphorylates HDAC1 to regulate its expression and anti-apoptotic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Advent of Targeted Protein Degradation: A Paradigm Shift in Modulating HDAC1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals